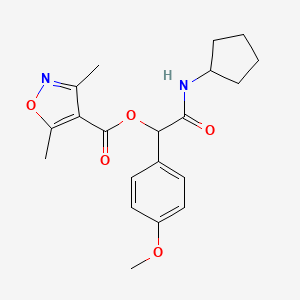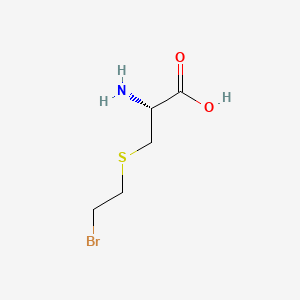
L-Cysteine, S-(2-bromoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, S-(2-bromoethyl)-, also known as (2R)-2-amino-3-(2-bromoethylsulfanyl)propanoic acid, is a derivative of the amino acid L-cysteine. This compound is characterized by the presence of a bromoethyl group attached to the sulfur atom of the cysteine molecule. It has a molecular formula of C5H10BrNO2S and a molecular weight of 228.11 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Cysteine, S-(2-bromoethyl)- can be synthesized through the alkylation of L-cysteine with 2-bromoethanol. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the thiol group of L-cysteine, followed by the addition of 2-bromoethanol to form the desired product .
Industrial Production Methods
Industrial production of L-cysteine, S-(2-bromoethyl)- often involves the chemical hydrolysis of proteins, which are typically extracted from keratin sources such as animal hair. This method, however, has environmental drawbacks due to the use of large amounts of hydrochloric acid and the generation of unpleasant odors and wastewater .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, S-(2-bromoethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromoethyl group can be reduced to form ethyl derivatives.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Ethyl derivatives.
Substitution: Substituted cysteine derivatives.
Aplicaciones Científicas De Investigación
L-Cysteine, S-(2-bromoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives .
Mecanismo De Acción
The mechanism of action of L-Cysteine, S-(2-bromoethyl)- involves its interaction with various molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also participate in redox reactions, influencing cellular metabolism and signaling pathways .
Comparación Con Compuestos Similares
L-Cysteine, S-(2-bromoethyl)- can be compared with other sulfur-containing amino acid derivatives, such as:
L-Methionine: Another sulfur-containing amino acid, but with a methylthio group instead of a bromoethyl group.
S-(2-bromoethyl)-L-cysteine: Similar in structure but with different substituents on the sulfur atom.
S-(2-chloroethyl)-L-cysteine: Similar in structure but with a chloroethyl group instead of a bromoethyl group .
L-Cysteine, S-(2-bromoethyl)- is unique due to its specific bromoethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
88169-61-3 |
|---|---|
Fórmula molecular |
C5H10BrNO2S |
Peso molecular |
228.11 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-bromoethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H10BrNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
Clave InChI |
ZZZHSJCEYPCPAB-BYPYZUCNSA-N |
SMILES isomérico |
C(CBr)SC[C@@H](C(=O)O)N |
SMILES canónico |
C(CBr)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


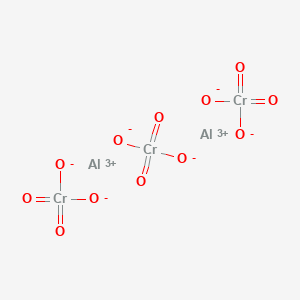

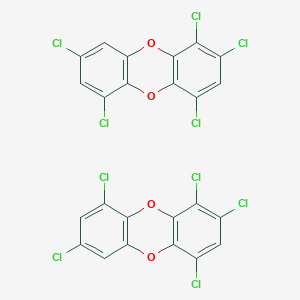
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
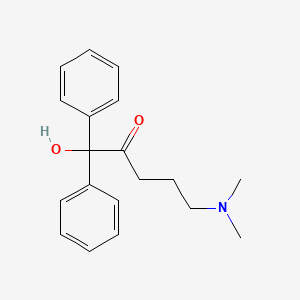
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
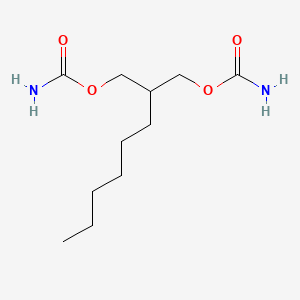
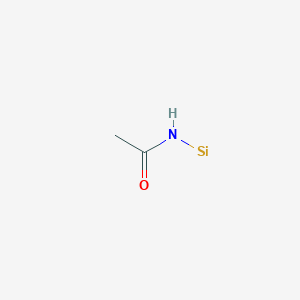
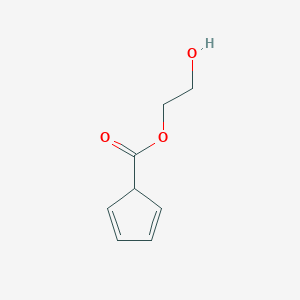
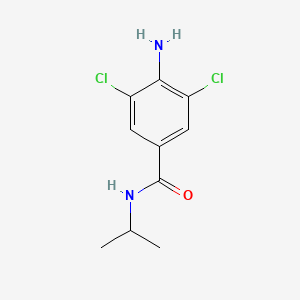
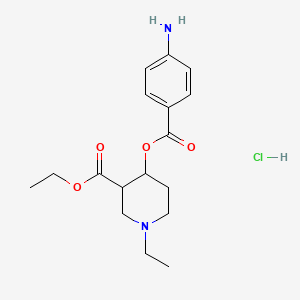
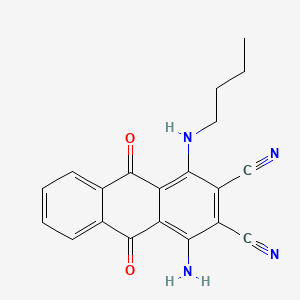
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
